

AZ-5104 Inhibition of ErbB4 Kinase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-5104 is the primary active, demethylated metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non–small cell lung cancer (NSCLC).[1][2][3] While extensively characterized for its potent and selective inhibition of mutant EGFR, **AZ-5104** also demonstrates significant inhibitory activity against other members of the ErbB family of receptor tyrosine kinases, including ErbB4 (also known as HER4).[1][2][4][5]

The ErbB family, comprising EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), are key regulators of cellular processes such as proliferation, differentiation, and survival.[6][7] ErbB4 is unique within the family due to its dual signaling function: as a cell surface receptor tyrosine kinase and, following proteolytic cleavage, as a nuclear-translocated fragment involved in transcriptional regulation.[8] Given its role in normal development and its implication in cancer, understanding the interaction of TKIs like **AZ-5104** with ErbB4 is critical for characterizing their full pharmacological profile and potential off-target effects.

This document provides an in-depth technical overview of the inhibition of ErbB4 by **AZ-5104**, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and workflows.



Quantitative Data: Inhibitory Profile of AZ-5104

The inhibitory potency of **AZ-5104** has been quantified against various kinases and in cellular models. The following tables summarize the available half-maximal inhibitory concentration (IC50) data, providing a clear comparison of its activity against ErbB4, wild-type EGFR, and clinically relevant EGFR mutants.

Table 1: In Vitro Kinase Inhibition Profile of AZ-5104

Target Kinase	IC50 (nM)	Reference
ErbB4	7	[1][2]
EGFR (L858R/T790M)	1	[1][2]
EGFR (L861Q)	1	[1][2]
EGFR (L858R)	6	[1][2]
EGFR (Wild-Type)	25	[1][2]

Table 2: Cellular Anti-proliferative and Phosphorylation Inhibition by AZ-5104

Cell Line	EGFR Status	Assay Type	IC50 (nM)	Reference
PC-9VanR	Exon 19 del / T790M	Phosphorylation	1	[1][2]
H1975	L858R / T790M	Phosphorylation	2	[1][2]
PC-9	Exon 19 del	Phosphorylation	2	[1][2]
LOVO	Wild-Type	Phosphorylation	33	[1][2]
H2073	Wild-Type	Phosphorylation	53	[1][2]
PC-9	Exon 19 del	Cell Viability	2.6	[9]
H1975	L858R / T790M	Cell Viability	3.3	[9]
NCI-H2073	Wild-Type	Cell Viability	53	[9]
Calu 3	Wild-Type	Cell Viability	80	[9]



ErbB4 Signaling and Mechanism of Inhibition The ErbB4 Signaling Pathway

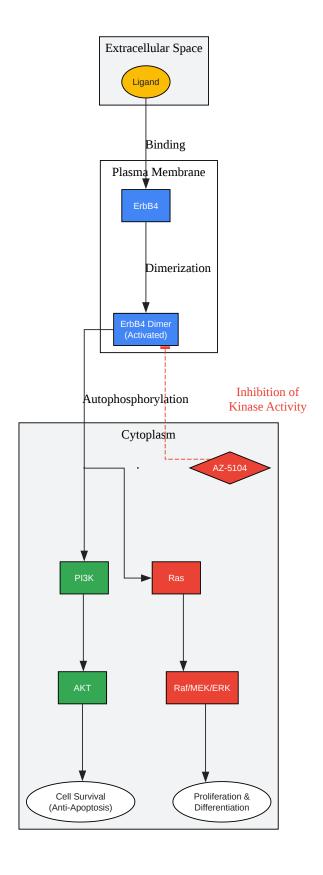
ErbB4 signaling is initiated by the binding of specific ligands, such as Neuregulins (NRGs) or certain EGF-family members.[6] Ligand binding induces receptor dimerization, either with another ErbB4 molecule (homodimerization) or with other ErbB family members like ErbB2 (heterodimerization).[6][7][10] Dimerization leads to the activation of the intracellular kinase domain and trans-autophosphorylation of specific tyrosine residues in the C-terminal tail.[7]

These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, triggering downstream signaling cascades. Key pathways activated by ErbB4 include:

- PI3K/AKT Pathway: Primarily involved in cell survival and inhibition of apoptosis.[6][7]
- Ras/Raf/MEK/ERK (MAPK) Pathway: Influences cell proliferation, and differentiation. [6][7][8]

Additionally, ErbB4 can undergo sequential cleavage by TACE (TNF-α converting enzyme) and y-secretase, which releases a soluble intracellular domain (ICD).[8] This ICD can translocate to the nucleus to regulate gene transcription.[8]





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Caption: ErbB4 signaling pathway and the inhibitory action of AZ-5104.



Mechanism of AZ-5104 Inhibition

AZ-5104 acts as an ATP-competitive inhibitor of the ErbB4 kinase domain. Although detailed structural studies of the **AZ-5104**-ErbB4 complex are not widely published, its mechanism can be inferred from its parent compound, Osimertinib, and other TKIs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the initiation of downstream signaling cascades. As shown in the pathway diagram, this inhibition prevents the activation of the PI3K/AKT and MAPK pathways, leading to reduced cell survival and proliferation.

Experimental Protocols

The following sections detail generalized protocols for assays used to characterize the inhibitory activity of **AZ-5104**.

In Vitro Kinase Inhibition Assay (Radioactive Filter-Binding)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified kinase. It measures the transfer of a radioactive phosphate group from ATP to a peptide or protein substrate.[9]

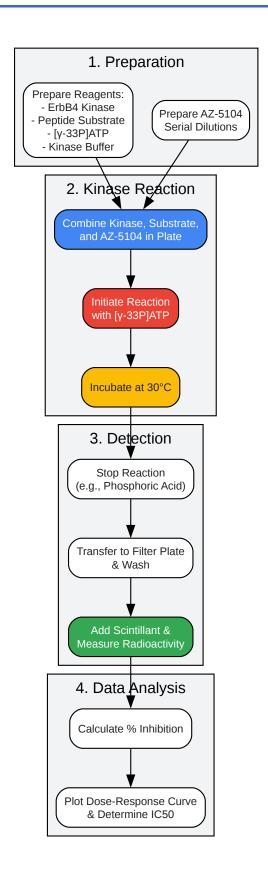
Methodology:

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
 - Dilute recombinant human ErbB4 kinase to a working concentration in kinase buffer.
 - Prepare a substrate solution containing a specific peptide substrate for ErbB4.
 - Prepare a solution of [y-33P]ATP.
 - Prepare serial dilutions of AZ-5104 in DMSO, followed by a final dilution in kinase buffer.
- Reaction Incubation:



- In a 96-well plate, add the ErbB4 kinase, peptide substrate, and AZ-5104 at various concentrations.
- Initiate the kinase reaction by adding the [y-33P]ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The peptide substrate will bind to the filter, while unincorporated ATP is washed away.
 - Wash the filter plate multiple times with a wash buffer.
 - Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each AZ-5104 concentration relative to a DMSO control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Workflow for a typical in vitro radioactive kinase assay.



Cell-Based Phosphorylation Assay (Western Blot)

This assay measures the inhibition of ErbB4 autophosphorylation in a cellular context.

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., one with detectable ErbB4 expression) to ~80% confluency.
 - Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
 - Pre-treat the cells with various concentrations of AZ-5104 for 1-2 hours.
 - Stimulate the cells with an ErbB4 ligand (e.g., Neuregulin-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.
- Protein Extraction:
 - · Wash the cells with ice-cold PBS.
 - Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Western Blotting:
 - Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated ErbB4 (p-ErbB4).



- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis:
 - Re-probe the membrane with an antibody for total ErbB4 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
 - Quantify the band intensities using densitometry software.
 - Normalize the p-ErbB4 signal to the total ErbB4 signal and calculate the inhibition relative to the ligand-stimulated control.

Quantification of AZ-5104 in Biological Matrices (LC-MS/MS)

This method is used to accurately measure the concentration of **AZ-5104** in samples like plasma or dried blood spots, essential for pharmacokinetic studies.[11][12]

Methodology:

- Sample Preparation:
 - For plasma samples, perform a protein precipitation step by adding a solvent like acetonitrile containing an internal standard.
 - For dried blood spots (DBS), punch out a specific diameter spot and extract the analytes using an extraction solvent.
 - Vortex and centrifuge the samples to pellet the precipitated proteins or filter paper.
 - Transfer the supernatant to a new plate or vial for analysis.
- Chromatographic Separation:



- Inject the prepared sample into an ultrahigh-performance liquid chromatography (UHPLC) system.
- Separate AZ-5104 from other matrix components using a suitable C18 column and a gradient elution with mobile phases (e.g., water and acetonitrile with formic acid).
- Mass Spectrometric Detection:
 - The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
 - Operate the mass spectrometer in positive ionization and Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for AZ-5104 and the internal standard to ensure specificity and sensitivity.
- Data Analysis:
 - Generate a standard curve by analyzing samples with known concentrations of AZ-5104.
 - Calculate the concentration of AZ-5104 in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Conclusion

AZ-5104 is a potent inhibitor of ErbB4 kinase, with an in vitro IC50 value of 7 nM.[1][2] While its primary design is against mutant EGFR, this activity against ErbB4 is a significant aspect of its pharmacological profile. The inhibition of ErbB4, a receptor involved in diverse physiological processes, could contribute to both the therapeutic efficacy and the potential side effects of Osimertinib treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the broader activity of **AZ-5104** and similar pan-ErbB inhibitors, facilitating further studies into their mechanisms of action and clinical implications.

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